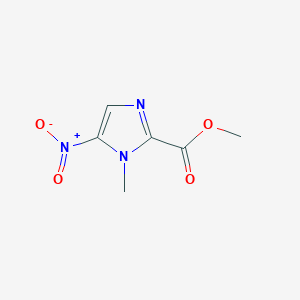
Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate” is a chemical compound with the molecular weight of 185.14 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate” consists of a five-membered imidazole ring with a nitro group at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate” are not detailed in the literature, imidazole derivatives are known to exhibit a variety of biological activities .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that derivatives of methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate exhibit significant antibacterial and antitrichomonal activity. This was evident in a study where various 2-nitro-1H-imidazoles with selected functional groups demonstrated substantial antimicrobial efficacy (Cavalleri, Volpe, & Arioli, 1977).
Crystallography and Molecular Structure
The compound has been studied for its crystallographic properties. An instance is the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, which leads to the formation of a dihydrate form. The structure of this dihydrate form has been analyzed through X-ray crystallography, revealing a flat molecular structure with hydrogen bonding (Wu, Liu, & Ng, 2005).
Drug Synthesis and Inhibition Studies
A study based on the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives highlighted their potent β-glucuronidase inhibitory activity. This indicates their potential in drug development and therapeutic applications (Salar et al., 2017).
Photochemical Properties
The compound's photochemical behavior in water-containing solutions was studied, leading to the discovery of its photorearrangement properties. This research is crucial in understanding the compound's stability and reaction under various environmental conditions (Pfoertner & Daly, 1987).
Antifungal and Genotoxic Properties
Research into the antifungal and genotoxic properties of 1-methyl-1H-imidazoles derivatives, including 1-methyl-5-nitro-1H-imidazole-2-carboxylate, has been conducted. This study provides insights into the compound's biological effects and potential medical applications, especially in treating fungal infections (Zani et al., 1995).
Energetic Materials Research
The compound has been studied as a precursor for the synthesis of energetic bicyclic azolium salts. These studies are significant in the field of materials science, especially for developing high-density materials with potential applications in various industries (Gao, Ye, Twamley, & Shreeve, 2006).
Mass Spectrometry Analysis
Detailed mass spectrometry studies of methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and its derivatives have been conducted. These studies are essential for understanding the compound's molecular structure and behavior under mass spectrometric analysis (Cert, Delgado-Cobos, & Pérez-Lanzac, 1986).
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The nitro group in the compound could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets .
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution in the body .
Result of Action
Given the broad range of activities of imidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
methyl 1-methyl-5-nitroimidazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEABRXWBICJNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555360 |
Source


|
| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |
CAS RN |
1563-98-0 |
Source


|
| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)
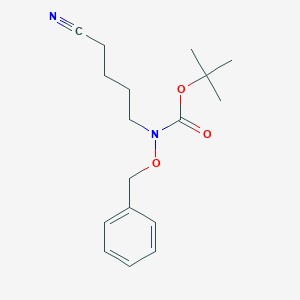
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)

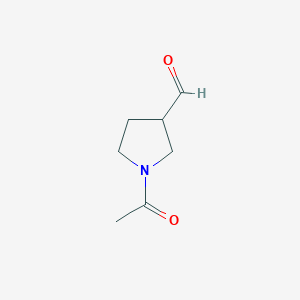
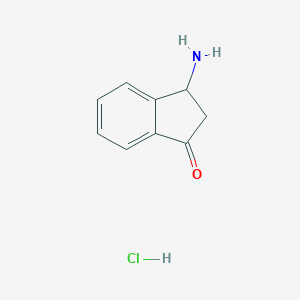

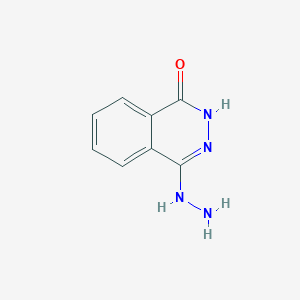
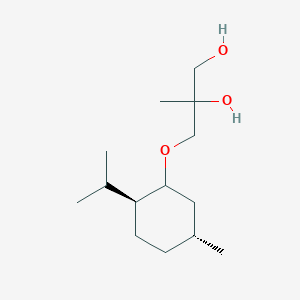
![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)
